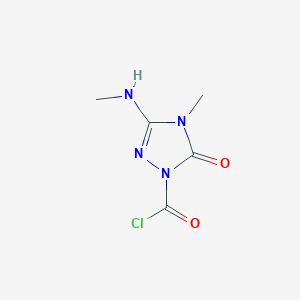
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as MMTCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMTCC is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. In
科学研究应用
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as an antitumor agent. Studies have shown that 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer treatment. In material science, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as a building block for the synthesis of novel materials. In agriculture, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as a fungicide and herbicide.
作用机制
The exact mechanism of action of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is not fully understood. However, studies have shown that 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to have both biochemical and physiological effects. In terms of biochemical effects, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to inhibit the activity of certain enzymes, such as thymidylate synthase, which is involved in DNA synthesis. In terms of physiological effects, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
实验室实验的优点和局限性
One advantage of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is its potential as a building block for the synthesis of novel materials. Another advantage is its potential as an antitumor agent. However, one limitation of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is that its mechanism of action is not fully understood, which makes it difficult to develop as a drug.
未来方向
There are several future directions for the study of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride. One direction is to further explore its potential as an antitumor agent. Another direction is to study its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride.
合成方法
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-methyl-3-nitro-5-oxo-4,5-dihydro-1H-1,2,4-triazole with methylamine to form 4-methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole. This intermediate is then reacted with phosgene to form the final product, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride.
属性
CAS 编号 |
132534-73-7 |
|---|---|
产品名称 |
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
分子式 |
C5H7ClN4O2 |
分子量 |
190.59 g/mol |
IUPAC 名称 |
4-methyl-3-(methylamino)-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClN4O2/c1-7-4-8-10(3(6)11)5(12)9(4)2/h1-2H3,(H,7,8) |
InChI 键 |
YDAXAZCMYSTAOE-UHFFFAOYSA-N |
SMILES |
CNC1=NN(C(=O)N1C)C(=O)Cl |
规范 SMILES |
CNC1=NN(C(=O)N1C)C(=O)Cl |
同义词 |
1H-1,2,4-Triazole-1-carbonylchloride,4,5-dihydro-4-methyl-3-(methylamino)-5-oxo-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



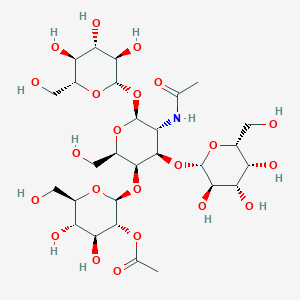
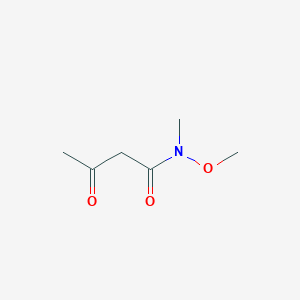
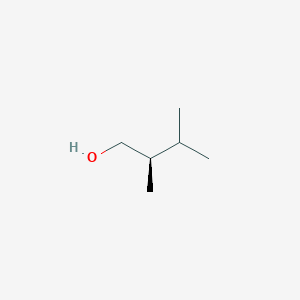

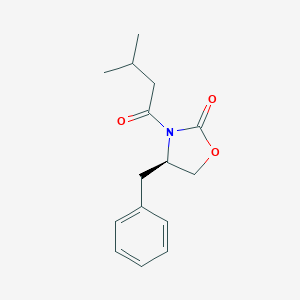

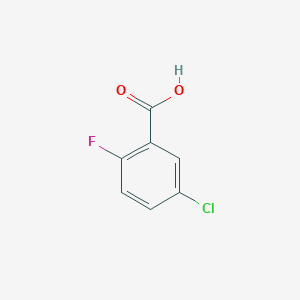




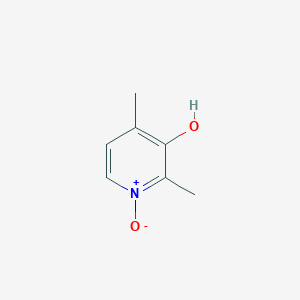
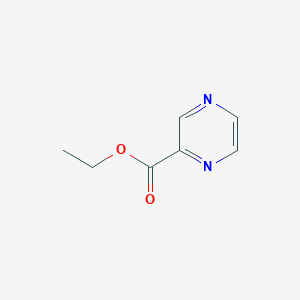
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)